Hydroxythio Acétilfénafil

Vue d'ensemble

Description

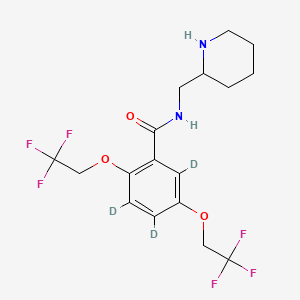

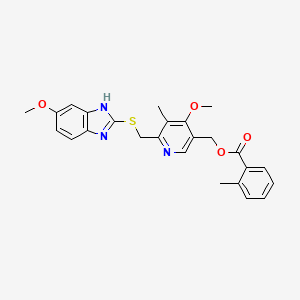

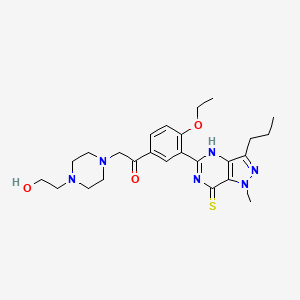

Hydroxythio Acetildenafil is a synthetic compound with the molecular formula C25H34N6O3S and a molecular weight of 498.64 g/mol . It is a derivative of Acetildenafil, which is known for its structural similarity to Sildenafil, a well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction .

Applications De Recherche Scientifique

Hydroxythio Acetildenafil has several scientific research applications, including:

Proteomics Research: The compound is used in proteomics research to study protein interactions and modifications.

Cancer Research: Hydroxythio Acetildenafil and its derivatives are investigated for their potential to inhibit cancer cell growth by targeting specific molecular pathways.

Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and its effects on various biological systems.

Mécanisme D'action

Target of Action

Hydroxythio Acetildenafil primarily targets the X-linked inhibitor of apoptosis protein (XIAP) . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . Overexpression of XIAP decreases the apoptosis process in the cell, leading to the development of cancer .

Mode of Action

It is known that various types of xiap antagonists, including hydroxythio acetildenafil, are generally used to repair the defective apoptosis process that can eliminate carcinoma from living bodies . These compounds are designed to induce apoptosis by freeing up caspases .

Biochemical Pathways

Hydroxythio Acetildenafil affects the apoptosis pathway by targeting XIAP. XIAP is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . By inhibiting XIAP, Hydroxythio Acetildenafil allows these caspases to induce apoptosis, thereby eliminating unwanted cells from multicellular organisms .

Pharmacokinetics

The compound’s molecular weight is 498641 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of Hydroxythio Acetildenafil’s action is the induction of apoptosis in cancer cells. By inhibiting XIAP, the compound allows caspases to induce apoptosis, leading to the elimination of carcinoma from living bodies .

Analyse Biochimique

Biochemical Properties

Hydroxythio Acetildenafil interacts with XIAP, a member of the inhibitor of apoptosis protein (IAP) family . XIAP is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . The interaction between Hydroxythio Acetildenafil and XIAP can influence the apoptosis process in cells .

Cellular Effects

Hydroxythio Acetildenafil can influence cell function by interacting with XIAP . Overexpression of XIAP can decrease the apoptosis process in the cell, leading to the development of cancer . Hydroxythio Acetildenafil, as an antagonist of XIAP, can potentially repair the defective apoptosis process and eliminate carcinoma from living bodies .

Molecular Mechanism

The molecular mechanism of Hydroxythio Acetildenafil involves its binding to XIAP . This binding interaction can lead to changes in gene expression and influence the activity of enzymes involved in apoptosis . The binding score of Hydroxythio Acetildenafil to XIAP was found to be -6.8 kcal/mol, indicating a strong interaction .

Méthodes De Préparation

The synthesis of Hydroxythio Acetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. The synthetic route typically includes the following steps:

Formation of the pyrazolopyrimidinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.

Introduction of the thio group: A thio group is introduced into the core structure through a substitution reaction.

Hydroxylation: The hydroxyl group is introduced into the molecule through a hydroxylation reaction.

Final modifications:

Industrial production methods for Hydroxythio Acetildenafil would involve scaling up these synthetic steps while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Hydroxythio Acetildenafil undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the thio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or ethoxy groups can be replaced with other substituents.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Hydroxythio Acetildenafil is structurally similar to other phosphodiesterase type 5 inhibitors, such as Sildenafil, Tadalafil, and Vardenafil. it has unique features that distinguish it from these compounds:

Structural Modifications: The presence of the thio and hydroxyl groups in Hydroxythio Acetildenafil provides unique chemical properties and potential therapeutic benefits.

Pharmacokinetics: The compound may have different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to other inhibitors.

Biological Activity: Hydroxythio Acetildenafil may exhibit different biological activities and potency in various therapeutic applications.

Similar compounds include:

Propriétés

IUPAC Name |

1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXVEZHZFNNJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675962 | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-47-5 | |

| Record name | Hydroxythio acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTHIO ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.